The compound "(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid" represents a class of octahydropyrrolopyrroles, which are bicyclic structures with potential therapeutic applications. Recent studies have focused on the synthesis, optimization, and application of these compounds in various fields, including their role as orexin-2 antagonists for the treatment of insomnia and as anti-HCV agents.
The molecular structure of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is characterized by a fused five-membered pyrrole ring with a cyclopentane ring, creating a bicyclic system. [, ] The molecule possesses a carboxylic acid group at the 2-position of the pyrrole ring. The stereochemistry is defined by the (2S,3aS,6aS) configuration, indicating the specific arrangement of atoms in three-dimensional space. []
The novel octahydropyrrolo[3,4-c]pyrroles have been identified as potent and selective orexin-2 antagonists. These compounds have been optimized for their physicochemical and pharmacokinetic properties, leading to the discovery of compounds with suitable tissue distribution and duration of action for the treatment of primary insomnia. The mechanism of action involves the antagonism of the orexin-2 receptor, which is implicated in the regulation of sleep-wake cycles. The antagonism promotes sleep in rats, and this has led to the progression of a clinical candidate, JNJ-42847922, into human clinical trials for the treatment of primary insomnia1.
The selective orexin-2 antagonists derived from octahydropyrrolopyrroles have shown promise in the treatment of primary insomnia. The preclinical characterization of these compounds has demonstrated their ability to promote sleep, and the identification of a clinical candidate suggests potential for these compounds to be used in therapeutic settings for sleep disorders1.
A novel synthesis approach for enantiopure octahydropyrrolo[3,4-b]pyrroles has been developed through intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines. This method is stereospecific, leading to a single diastereoisomer, and the chemical yields are influenced by reaction temperature and the presence of a base. This synthesis approach is significant for the chemical industry, as it provides a route to obtain enantiopure compounds, which are important for the development of pharmaceuticals and other fine chemicals2.
The discovery of bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives has introduced a new chemotype with selective anti-HCV activity. These compounds have demonstrated efficacy against genotype 1b and 2a subgenomic replicons of the hepatitis C virus (HCV). The most potent compound from this class displayed significant selectivity indices in cell-based assays, indicating a lack of antimetabolic effect. The mechanism of action for these antiviral compounds is yet to be elucidated, as they do not target known HCV proteins or host factors, suggesting a unique antiviral pathway4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: